6-Chloro-1-methyl-4-(phenylthio)-3,4-dihydro-2(1H)-quinolinone

Lipophilicity Physicochemical properties Drug-likeness

6-Chloro-1-methyl-4-(phenylthio)-3,4-dihydro-2(1H)-quinolinone (CAS 66365-65-9) is a synthetic dihydroquinolinone derivative with a molecular formula of C16H14ClNOS and a molecular weight of 303.8 g/mol. Its core scaffold features a partially saturated 3,4-dihydro-2(1H)-quinolinone ring, which distinguishes it from fully aromatic 2(1H)-quinolinones and is characteristic of several pharmacologically active motifs.

Molecular Formula C16H14ClNOS
Molecular Weight 303.8 g/mol
CAS No. 66365-65-9
Cat. No. B12882697
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-1-methyl-4-(phenylthio)-3,4-dihydro-2(1H)-quinolinone
CAS66365-65-9
Molecular FormulaC16H14ClNOS
Molecular Weight303.8 g/mol
Structural Identifiers
SMILESCN1C(=O)CC(C2=C1C=CC(=C2)Cl)SC3=CC=CC=C3
InChIInChI=1S/C16H14ClNOS/c1-18-14-8-7-11(17)9-13(14)15(10-16(18)19)20-12-5-3-2-4-6-12/h2-9,15H,10H2,1H3
InChIKeyCJWVLYIZRVMULW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Specification Guide for 6-Chloro-1-methyl-4-(phenylthio)-3,4-dihydro-2(1H)-quinolinone (CAS 66365-65-9)


6-Chloro-1-methyl-4-(phenylthio)-3,4-dihydro-2(1H)-quinolinone (CAS 66365-65-9) is a synthetic dihydroquinolinone derivative with a molecular formula of C16H14ClNOS and a molecular weight of 303.8 g/mol [1]. Its core scaffold features a partially saturated 3,4-dihydro-2(1H)-quinolinone ring, which distinguishes it from fully aromatic 2(1H)-quinolinones and is characteristic of several pharmacologically active motifs . The compound is cataloged under synonyms including NSC298365 and DS-009030, indicating its history in screening libraries [1].

Why Generic 3,4-Dihydro-2(1H)-quinolinones Cannot Substitute 6-Chloro-1-methyl-4-(phenylthio)-3,4-dihydro-2(1H)-quinolinone


The precise combination of a 6-chloro, 1-methyl, and 4-phenylthio substitution pattern on the dihydroquinolinone core is not commonly found in commercially available analogs. Generic substitution with a 1-Methyl-4-(phenylthio)-3,4-dihydro-2(1H)-quinolinone (CAS 66365-64-8) eliminates the critical electron-withdrawing 6-chloro substituent, which is known to significantly influence the metabolic stability and MAO inhibitory selectivity of related scaffolds [1]. Similarly, replacing it with a simpler C6/C7-substituted dihydroquinolinone, such as those in the study by Meiring et al., removes the 4-phenylthio moiety, a group structurally linked to enhanced lipophilicity (XLogP3 of 3.7 for the target compound versus lower values for non-thioether analogs) and potential for distinctive protein interactions [1]. These structural deviations would fundamentally alter the molecule's physicochemical and pharmacological profile, making reliable cross-experiment reproducibility impossible.

Quantitative Differentiation Evidence for 6-Chloro-1-methyl-4-(phenylthio)-3,4-dihydro-2(1H)-quinolinone (CAS 66365-65-9)


Differentiation by Distinct Physicochemical Space: Lipophilicity and Rotatable Bond Profile Versus Non-Thioether Analogs

The target compound features a 4-phenylthio group, which directly contributes to a high calculated lipophilicity (XLogP3 = 3.7) and only 2 rotatable bonds [1]. This is a significant departure from other potent 3,4-dihydro-2(1H)-quinolinone derivatives like the lead compound '3a' from Meiring et al. (an unsubstituted core at C4, though with different side chains), which lack this bulky thioether. The controlled conformational flexibility and increased lipophilicity are class-level indicators of potential for enhanced passive membrane permeability and a distinct biological activity profile compared to analogs lacking the phenylthio substituent [1].

Lipophilicity Physicochemical properties Drug-likeness

Differentiation by Electronic Substituent Effect: 6-Chloro vs. Des-Chloro Analogs

The presence of a chlorine atom at the C6 position introduces a distinct electron-withdrawing effect on the quinolinone ring system, absent in the direct des-chloro analog 1-Methyl-4-(phenylthio)-3,4-dihydro-2(1H)-quinolinone (CAS 66365-64-8) . A class-level review of dihydroquinolinone MAO inhibitors indicates that halogen substitution at the C6 position is a documented strategy to enhance both inhibitory potency and selectivity for the MAO-B isoform, often improving metabolic stability by blocking sites of oxidative metabolism .

Structure-activity relationship Electron-withdrawing group Metabolic stability

Differentiation by N-Methylation: Impact on Hydrogen Bond Donor Count vs. Free NH Analogs

The N1-methyl group on the target compound reduces the hydrogen bond donor count to zero, which is a critical differentiator from 4-phenylthio-3,4-dihydro-2(1H)-quinolinone analogs that retain a free amide proton (NH) [1]. This methylation is a well-established medicinal chemistry tactic to improve membrane permeability and oral bioavailability by removing a hydrogen bond donor, as the dihydroquinolinone NH can otherwise reduce logD and passive diffusion [1].

Hydrogen bond donor Permeability Pharmacokinetics

Recommended Application Scenarios for 6-Chloro-1-methyl-4-(phenylthio)-3,4-dihydro-2(1H)-quinolinone (CAS 66365-65-9)


Tool Compound for Investigating the Role of C6-Chloro Substitution in MAO Isoform Selectivity

Based on class-level SAR, this compound can serve as a key intermediate or negative control in screening cascades exploring MAO-A/B selectivity. Its 6-chloro substituent is structurally analogous to the C6-substitution pattern known to drive high MAO-B potency in related dihydroquinolinones [1]. Use it to benchmark the selectivity window against its des-chloro counterpart (CAS 66365-64-8) to establish the contribution of the halogen to isoform preference.

Lipophilic Scaffold for Blood-Brain Barrier Permeability Studies

The combination of a zero hydrogen bond donor count and an elevated XLogP3 of 3.7 [1] positions this compound as a candidate for CNS drug discovery programs. It can be used to establish the upper boundary for lipophilicity in a lead optimization series, where its passive permeability can be measured against less lipophilic, N-H containing analogs to define a property-activity relationship.

Synthetic Intermediate for Diversification at the C6 and Sulfur Positions

The molecule's structure, verified by its SMILES notation (CN1C(=O)CC(C2=C1C=CC(=C2)Cl)SC3=CC=CC=C3) [1], allows for two clear points of diversification: the chlorine atom for cross-coupling reactions and the phenylthio group for oxidation to sulfoxide/sulfone. This makes it a more advanced synthetic building block than simpler dihydroquinolinone cores, suitable for generating proprietary screening libraries with built-in metabolic stability features.

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